REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][C:9]([CH2:10][c:11]1[cH:12][s:13][cH:14][c:15]1[NH:16][c:17]1[c:18]([Cl:24])[cH:19][cH:20][cH:21][c:22]1[Cl:23])=[O:25].[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[CH3:34][C:35](=[O:36])[OH:37].[H:26][H:27]>>[O:8]=[C:9]([CH2:10][c:11]1[cH:12][s:13][cH:14][c:15]1[NH:16][c:17]1[c:18]([Cl:24])[cH:19][cH:20][cH:21][c:22]1[Cl:23])[OH:25]
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Name
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O=C(Cc1cscc1Nc1c(Cl)cccc1Cl)OCc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cc1cscc1Nc1c(Cl)cccc1Cl)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Type
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product
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Smiles
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O=C(O)Cc1cscc1Nc1c(Cl)cccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |